molecular formula C21H17N3O6 B11711305 ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate

ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate

Cat. No.: B11711305
M. Wt: 407.4 g/mol
InChI Key: VFHDPCNWQXZWQU-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-NITRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethyl ester group, a nitro group, and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-NITRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 5-nitroindole-2-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester intermediate. This intermediate is then reacted with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-NITRO-1H-INDOLE-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized indole derivatives[4][4].

Scientific Research Applications

ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-NITRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-NITRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
  • 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
  • Ethyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate

Uniqueness

ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-NITRO-1H-INDOLE-2-CARBOXYLATE is unique due to the presence of both a nitro group and a phthalimide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C21H17N3O6

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C21H17N3O6/c1-2-30-21(27)18-13(16-11-12(24(28)29)7-8-17(16)22-18)9-10-23-19(25)14-5-3-4-6-15(14)20(23)26/h3-8,11,22H,2,9-10H2,1H3

InChI Key

VFHDPCNWQXZWQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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